molecular formula C13H11ClO2S B13474308 [1,1'-Biphenyl]-4-ylmethanesulfonyl chloride

[1,1'-Biphenyl]-4-ylmethanesulfonyl chloride

Cat. No.: B13474308
M. Wt: 266.74 g/mol
InChI Key: SVNFRFPPMHIOIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1’-Biphenyl]-4-ylmethanesulfonyl chloride is an organic compound that features a biphenyl structure with a methanesulfonyl chloride functional group attached to one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-ylmethanesulfonyl chloride typically involves the reaction of biphenyl with methanesulfonyl chloride in the presence of a catalyst. One common method is the Friedel-Crafts acylation, where biphenyl reacts with methanesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions . The reaction is usually carried out in a non-polar solvent like dichloromethane to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of [1,1’-Biphenyl]-4-ylmethanesulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to achieve the desired quality of the compound .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-ylmethanesulfonyl chloride involves its reactivity as an electrophile and nucleophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which are important in medicinal chemistry and material science .

Properties

Molecular Formula

C13H11ClO2S

Molecular Weight

266.74 g/mol

IUPAC Name

(4-phenylphenyl)methanesulfonyl chloride

InChI

InChI=1S/C13H11ClO2S/c14-17(15,16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2

InChI Key

SVNFRFPPMHIOIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.